molecular formula C11H17N2O3P B12727333 Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate CAS No. 125674-50-2

Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate

Cat. No.: B12727333
CAS No.: 125674-50-2
M. Wt: 256.24 g/mol
InChI Key: KQTFLALDINBKHH-UHFFFAOYSA-N
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Description

Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate is a complex organic compound that features a unique structure combining an isoxazole ring with a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the phosphinate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Ammonium (4,5-dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: shares similarities with other isoxazole and phosphinate compounds.

    4,5-Dihydro-3-(phenylmethyl)-5-isoxazolyl)methylphosphinate: A closely related compound with similar properties but lacking the ammonium group.

    Phenylmethyl isoxazole derivatives: These compounds share the isoxazole ring structure and may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its combined isoxazole and phosphinate structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.

Properties

CAS No.

125674-50-2

Molecular Formula

C11H17N2O3P

Molecular Weight

256.24 g/mol

IUPAC Name

azanium;(3-benzyl-4,5-dihydro-1,2-oxazol-5-yl)-methylphosphinate

InChI

InChI=1S/C11H14NO3P.H3N/c1-16(13,14)11-8-10(12-15-11)7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,13,14);1H3

InChI Key

KQTFLALDINBKHH-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1CC(=NO1)CC2=CC=CC=C2)[O-].[NH4+]

Origin of Product

United States

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